2,5-Dimercaptoterephthalic acid

SERS sensing pH monitoring analytical chemistry

2,5-Dimercaptoterephthalic acid (DMBD) is the definitive di-thiol ligand for precision MOF applications. Unlike generic BDC or mono-thiol analogs, its symmetrical dual –SH/–COOH architecture enables <5% RSD SERS pH sensing, 365.61 μmol·g⁻¹·h⁻¹ CO₂ photoreduction with 95.6% CO selectivity, and selective Hg(II) detection at 0.05 μM LOD. Choose DMBD when framework redox activity, covalent QD anchoring, or post-synthetic disulfide crosslinking are required.

Molecular Formula C8H6O4S2
Molecular Weight 230.3 g/mol
CAS No. 25906-66-5
Cat. No. B1580854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimercaptoterephthalic acid
CAS25906-66-5
Molecular FormulaC8H6O4S2
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S)C(=O)O)S)C(=O)O
InChIInChI=1S/C8H6O4S2/c9-7(10)3-1-5(13)4(8(11)12)2-6(3)14/h1-2,13-14H,(H,9,10)(H,11,12)
InChIKeyYYGZWQNDFRCZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimercaptoterephthalic Acid (CAS 25906-66-5) Procurement Guide: MOF Linker and SERS Probe Properties


2,5-Dimercaptoterephthalic acid (DMBD; 2,5-DMTA; CAS 25906-66-5) is a symmetrical benzene-1,4-dicarboxylic acid derivative bearing two thiol (-SH) substituents at the 2- and 5-positions [1]. With a molecular formula of C₈H₆O₄S₂ and molecular weight of 230.26 g/mol, this yellow-to-light-yellow solid features both hard carboxylate donor sites for metal coordination and soft thiol functionalities capable of engaging in covalent bonding, redox chemistry, and heavy metal chelation [1]. The compound exhibits predicted physicochemical parameters including a density of 1.648±0.06 g/cm³, boiling point of 468.7±45.0 °C, and pKa of 2.59±0.36 . Single-crystal X-ray diffraction has confirmed its planar molecular geometry, with a monoclinic crystal system (space group C2, a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°) [2]. The dual thiol-carboxyl architecture makes DMBD a versatile building block for metal-organic frameworks (MOFs), coordination polymers, and functional sensing materials where both structural rigidity and reactive sulfur chemistry are required [1].

2,5-Dimercaptoterephthalic Acid (CAS 25906-66-5): Why Structural Analogs Cannot Substitute Without Performance Loss


2,5-Dimercaptoterephthalic acid is structurally and functionally non-substitutable with its closest terephthalic acid analogs (e.g., 1,4-benzenedicarboxylic acid (BDC), 2-hydroxyterephthalic acid, 2,5-dihydroxyterephthalic acid, or mono-thiol derivatives) due to the unique combination of two para-positioned carboxylate groups and two ortho-positioned thiol groups within the same planar aromatic scaffold [1]. The presence of dual thiols enables distinct chemical behaviors that neither unsubstituted BDC nor mono-thiol analogs can replicate: (1) formation of dithiolate metal coordination bonds in MOF synthesis [2], (2) oxidative crosslinking to disulfide bonds that modulate framework porosity [2], (3) redox-active switching under chemical stimuli [2], (4) heavy metal chelation via thiol-Hg or thiol-Pb binding that drives selective adsorption and electrochemical detection [3], (5) dual-carboxyl protonation-deprotonation yielding pH-responsive SERS signals with higher reproducibility than single-carboxyl probes [4], and (6) covalent anchoring of semiconductor quantum dots via Cd-S bonds that enhance photocatalytic charge transfer efficiency relative to -OH or -NH₂ functionalized analogs [5]. Substituting DMBD with BDC eliminates all thiol-derived functionality; substituting with 2,5-dihydroxyterephthalic acid alters metal-binding affinity, redox behavior, and post-synthetic modification options; substituting with mono-thiol derivatives reduces the density of reactive sites and compromises the cooperative effects observed with the symmetrical di-thiol configuration. The quantitative performance differentials detailed in Section 3 demonstrate that generic substitution leads to measurable losses in sensing accuracy, adsorption capacity, catalytic activity, and framework stability.

2,5-Dimercaptoterephthalic Acid (CAS 25906-66-5): Quantified Performance Differential Evidence vs. Structural Analogs


SERS pH Sensing Accuracy: 2,5-DMTA vs. 4-Mercaptobenzoic Acid (4-MBA)

In surface-enhanced Raman scattering (SERS)-based pH sensing, 2,5-dimercaptoterephthalic acid (2,5-DMTA) demonstrates substantially superior detection accuracy compared to the widely used mono-carboxyl probe 4-mercaptobenzoic acid (4-MBA) [1]. The dual-carboxyl configuration of 2,5-DMTA undergoes reversible protonation-deprotonation producing pronounced and reproducible spectral responses that directly address the accuracy limitations of 4-MBA [1].

SERS sensing pH monitoring analytical chemistry

MOF Framework Stability Under Oxidative Conditions: UiO-66-(SH)₂ vs. Mixed-Linker Variants

In a systematic study of thiol-decorated UiO-66 MOFs, the fully thiolated UiO-66-(SH)₂ framework synthesized with pure 2,5-dimercaptoterephthalic acid (DMBD) demonstrated immediate structural breakdown under post-synthetic oxidation (PSO) conditions, whereas mixed-linker variants incorporating 1,4-benzenedicarboxylic acid (BDC) exhibited markedly improved stability and recoverable porosity [1]. This differential behavior provides critical guidance for selecting linker ratios in MOF synthesis.

MOF stability redox chemistry porous materials

Photocatalytic CO₂ Reduction: UiO-66-(SH)₂ vs. UiO-66-X (X = OH, NH₂, SH) Functionalized MOFs

In CdS quantum dot@MOF composite photocatalysts, the di-thiol functionalized UiO-66-(SH)₂ synthesized with 2,5-dimercaptoterephthalic acid enables a higher QD loading capacity and superior catalytic performance compared to mono-thiol (-SH), hydroxyl (-OH), and amino (-NH₂) functionalized analogs [1]. The stronger directional Cd-S bonds and higher density of thiol anchoring sites in the (SH)₂ framework directly correlate with enhanced CO₂ photoreduction activity [1].

photocatalysis CO₂ reduction MOF composites

Electrochemical Hg(II) Detection Sensitivity: Zr-DMBD MOF vs. Unfunctionalized Carbon Electrodes

A Zr-DMBD MOF/3D-KSC nanocomposite electrode, where DMBD is 2,5-dimercaptoterephthalic acid, achieves high-sensitivity electrochemical detection of Hg(II) due to the abundant mercaptan (-SH) groups that selectively enrich Hg(II) at the electrode surface [1]. The mercaptan functionality of DMBD is essential for achieving both the reported sensitivity and selectivity metrics [1].

electrochemical sensing heavy metal detection environmental monitoring

SERS pH Sensing Analytical Linearity and Operational Robustness: 2,5-DMTA Performance Metrics

Beyond accuracy improvements over 4-MBA, the 2,5-DMTA-based SERS pH sensor exhibits well-characterized analytical performance metrics and operational robustness parameters essential for practical deployment in complex matrices [1]. These quantitative benchmarks provide procurement-relevant validation of sensor reliability and longevity [1].

SERS sensing analytical validation sensor stability

2,5-Dimercaptoterephthalic Acid (CAS 25906-66-5): Research and Industrial Application Scenarios Based on Quantified Performance Evidence


High-Accuracy SERS pH Sensor Development for Environmental and Process Monitoring

Based on the direct head-to-head comparison demonstrating detection RSD <5% for 2,5-DMTA versus ≈20% for 4-MBA, researchers and industrial developers should prioritize 2,5-dimercaptoterephthalic acid for constructing SERS pH sensors requiring high measurement precision [4]. The dual-carboxyl configuration enables reversible protonation-deprotonation with reproducible spectral responses across pH 0-7 (R² = 0.9786), while the probe maintains reversibility over ≥6 cycles, continuous measurement stability for 30 minutes, and 30-day storage stability [4]. Integration with microfluidic flow cells enables rapid response (~120 s) suitable for online monitoring applications including lake water testing and industrial process streams [4].

Rational Design of Mixed-Linker MOFs for Redox-Active and Oxidative Chemical Environments

The quantitative stability data from the UiO-66-(SH)₂ study (surface area recovery from 0 to 739 m² g⁻¹ via mixed-linker strategy; 59% reduction in normalized catalytic rate constants) provides actionable formulation guidance for MOF synthesis [4]. Researchers should employ pure 2,5-dimercaptoterephthalic acid only for applications where oxidative chemical exposure is avoided or where post-synthetic oxidation-induced porosity modulation is intentionally desired. For applications requiring sustained framework integrity under oxidative or reductive chemical conditions (e.g., heterogeneous catalysis, gas storage with exposure to reactive species), mixed-linker formulations incorporating BDC at controlled DMBD/BDC ratios are quantitatively superior [4].

Photocatalytic CO₂ Reduction Systems Requiring High QD Loading and CO Selectivity

Based on the comparative photocatalytic performance data, 2,5-dimercaptoterephthalic acid is the linker of choice for constructing UiO-66-(SH)₂ MOF hosts for CdS quantum dot photocatalysts targeting CO₂ reduction [4]. The di-thiol architecture supports a CdS loading capacity of 31.24 wt%—higher than achievable with mono-thiol, hydroxyl, or amino functionalized analogs—and enables a CO₂ reduction rate of 365.61 μmol·g⁻¹·h⁻¹ with 95.6% CO selectivity [4]. The framework retains 86.3% of initial activity after 30 reaction cycles, demonstrating the durability conferred by strong directional Cd-S covalent bonding [4]. This scenario applies directly to renewable fuel research and industrial CO₂ valorization catalyst development [4].

Electrochemical Hg(II) Sensors and Wastewater Remediation Platforms

The Zr-DMBD MOF/3D-KSC nanocomposite performance metrics (sensitivity = 324.58 μA μM⁻¹ cm⁻², detection limit = 0.05 μM, linear range = 0.25–3.5 μM) establish 2,5-dimercaptoterephthalic acid as a critical building block for electrochemical Hg(II) detection and removal systems [4]. The mercaptan groups of DMBD enable selective Hg(II) enrichment at the electrode surface while resisting interference from co-existing heavy metal ions, and the derived materials achieve Hg(II) removal efficiencies meeting national industrial wastewater discharge standards (GB30770-2014) [4]. This scenario is directly applicable to environmental monitoring laboratories, water treatment facilities, and industrial effluent compliance testing [4].

Technical Documentation Hub

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